N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, an oxadiazole ring, and a benzamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of 5-chlorothiophene-2-carbaldehyde through the chlorination of thiophene-2-carbaldehyde.
Oxadiazole Ring Formation: The next step is the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting the thiophene derivative with hydrazine hydrate and carbon disulfide under basic conditions to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the oxadiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((5-bromothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- N-(5-((5-methylthiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
Uniqueness
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-10-4-2-9(3-5-10)14(20)17-15-19-18-13(22-15)8-11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUTCHBAJAKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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